

# The Future of Engine Protection: Evaluating Ashless Antiwear Additives as ZDDP Alternatives

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## Compound of Interest

Compound Name: Zinc dithiophosphate

Cat. No.: B101196

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For decades, Zinc Dialkyldithiophosphate (ZDDP) has been the cornerstone of engine oil formulations, prized for its exceptional antiwear and antioxidant properties. However, the very components that make ZDDP effective—namely phosphorus and sulfur—are detrimental to modern vehicle emission control systems. The phosphorus in ZDDP can poison and deactivate catalytic converters, leading to increased harmful emissions.<sup>[1]</sup> This has driven a critical need for high-performance, ashless antiwear additives that can provide comparable or superior engine protection without the adverse environmental impact.

This guide offers a comparative evaluation of emerging ashless antiwear additives as viable alternatives to ZDDP. We will delve into their performance based on experimental data, outline the methodologies used for their evaluation, and provide a clear visual understanding of their mechanisms and testing workflows.

## Performance Under Pressure: A Data-Driven Comparison

The efficacy of an antiwear additive is primarily measured by its ability to reduce friction and minimize wear between moving engine parts under various loads and temperatures. Standardized tribological tests are employed to quantify these characteristics. Below, we summarize the performance of various ashless additives compared to the industry-standard ZDDP.

## Four-Ball Wear Test Data

The Four-Ball wear test (ASTM D4172) is a standard method used to determine the antiwear properties of a lubricant. It measures the wear scar diameter on three stationary steel balls when a fourth ball is rotated against them under a specific load, temperature, and duration. A smaller wear scar indicates better antiwear performance.

| Additive Type                        | Additive Concentration (% wt.) | Phosphorus Content (% wt.) | Average Wear Scar Diameter (mm) | Data Source         |
|--------------------------------------|--------------------------------|----------------------------|---------------------------------|---------------------|
| Base Oil (5W-20 Group II)            | 0                              | 0.0                        | 0.79                            | <a href="#">[2]</a> |
| ZDDP                                 | 1.0                            | 0.1                        | 0.48                            | <a href="#">[2]</a> |
| ZDDP                                 | 0.5                            | 0.05                       | 0.48                            | <a href="#">[2]</a> |
| Organic Ashless AW-FM (Nugalube 810) | 1.0                            | 0.0                        | 0.49                            | <a href="#">[2]</a> |
| ZDDP + Organic Ashless AW-FM         | 0.5 + 0.5                      | 0.05                       | 0.37                            | <a href="#">[2]</a> |

Analysis: The data indicates that the organic ashless antiwear-friction modifier (AW-FM) at a 1.0% treat rate provides antiwear performance nearly equivalent to that of ZDDP.[\[2\]](#) Notably, a synergistic effect is observed when the ashless additive is combined with a reduced amount of ZDDP, resulting in a significantly smaller wear scar than either additive alone.[\[2\]](#) This suggests that formulators can reduce ZDDP content, and therefore phosphorus levels, without sacrificing, and potentially even improving, wear protection.

## Boron-Based Additives: A Leap in Load-Carrying Capacity

Boron-based compounds are another promising class of ashless antiwear additives. They are known for their ability to form a protective tribofilm on metal surfaces.

| Additive Type  | Performance Metric                              | Result  | Data Source |
|--|---|---|-------------|
| Boron Additive   | Load Carrying Capacity (4-Ball Test)            | Up to 8 times greater than ZDDP                   | [3]         |
| Boron Additive   | Wear Scar Diameter (4-Ball Test)                | 12.5% decrease compared to standard additive pack | [3]         |
| Boric Acid (H <sub>3</sub> BO <sub>3</sub> ) and Hexagonal Boron Nitride (hBN) | Coefficient of Friction Reduction (Pin-on-Disc) | 10% to 50% decrease under various conditions      | [4][5]      |

Analysis: Boron-based additives demonstrate a remarkable increase in the load-carrying capacity of the lubricant, a critical factor in protecting engines under extreme pressure.[3] Furthermore, they have been shown to significantly reduce both wear and friction.[3][4][5]

## Understanding the Mechanisms and Evaluation Protocols

To appreciate the performance data, it is essential to understand both the mechanism by which these additives protect engine surfaces and the protocols used to test them.

### Antiwear Additive Action: A Protective Barrier

Antiwear additives function by forming a sacrificial, protective film on the metal surfaces of engine components. This film prevents direct metal-to-metal contact, thereby reducing friction and wear, especially under boundary lubrication conditions where the full lubricant film is thin.

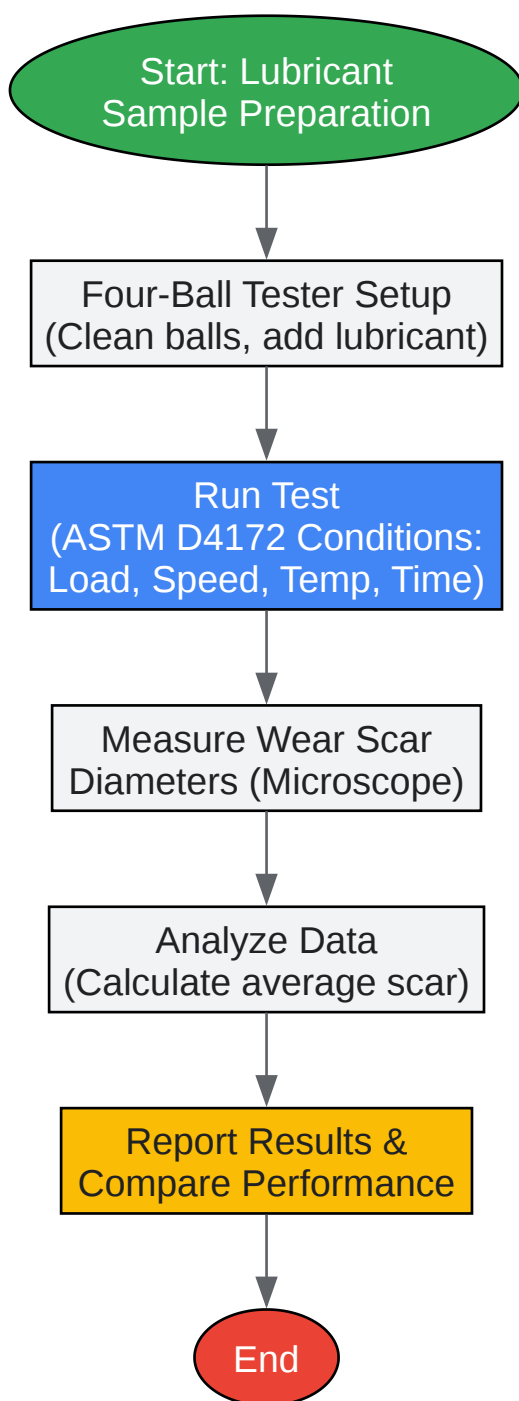
Caption: Mechanism of ashless antiwear additive protection.

## Experimental Protocols: Ensuring Standardized Evaluation

Consistent and reproducible testing is crucial for comparing the performance of different lubricant additives. The following outlines a typical experimental protocol for the Four-Ball Wear Test.

#### Four-Ball Wear Test (based on ASTM D4172)

- Objective: To determine the wear preventive characteristics of a lubricating fluid.
- Apparatus: Four-Ball Wear Tester, consisting of three stationary steel balls in a pot and one rotating steel ball.
- Procedure:
  - The three stationary balls are clamped together and covered with the test lubricant.
  - The fourth ball is pressed into the three stationary balls with a specified force.
  - The top ball is rotated at a set speed and temperature for a defined duration.
  - After the test, the wear scars on the three stationary balls are measured using a microscope.
- Typical Test Parameters:
  - Load: 15 kgf or 40 kgf[6]
  - Speed: 1200 rpm[6]
  - Temperature: 75°C[6]
  - Duration: 60 minutes[6]
- Output: The average wear scar diameter in millimeters. A smaller diameter signifies better antiwear performance.



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Caption: Standard workflow for a Four-Ball Wear Test.

## Conclusion

The development of high-performance ashless antiwear additives represents a significant advancement in lubricant technology. The data presented demonstrates that certain ashless formulations, including organic antiwear-friction modifiers and boron-based compounds, can offer antiwear protection that is not only comparable but in some aspects, such as load-carrying capacity, superior to traditional ZDDP. Furthermore, the synergistic effects observed when combining ashless additives with reduced concentrations of ZDDP offer a promising pathway for formulators to meet stringent emissions regulations without compromising engine durability. As research continues, the transition to fully ashless, high-performance engine oil formulations appears increasingly imminent, heralding a new era of more environmentally friendly and efficient engine protection.

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